2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
Description
Properties
Molecular Formula |
C22H21N5O3S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C22H21N5O3S/c1-15-7-8-19(29-2)18(11-15)24-20(28)14-31-22-26-25-21(16-5-3-9-23-12-16)27(22)13-17-6-4-10-30-17/h3-12H,13-14H2,1-2H3,(H,24,28) |
InChI Key |
QIJZNWOSBVUYOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation of Pyridin-3-ylcarbonyl Hydrazide
Pyridin-3-ylcarbonyl hydrazide is synthesized by reacting pyridin-3-carboxylic acid with excess hydrazine hydrate in ethanol under reflux (12 h, 80°C). The product is isolated via filtration and recrystallized from ethanol, yielding a white crystalline solid (Yield: 85–90%).
Characterization Data :
-
1H NMR (400 MHz, DMSO-d6) : δ 9.85 (s, 1H, NH), 8.72 (d, J = 4.8 Hz, 1H, Py-H), 8.45 (d, J = 7.6 Hz, 1H, Py-H), 7.85 (dd, J = 7.6, 4.8 Hz, 1H, Py-H), 4.25 (s, 2H, NH2).
-
IR (KBr) : 3250 cm⁻¹ (N–H), 1660 cm⁻¹ (C=O).
Condensation with Furan-2-ylmethyl Isothiocyanate
Pyridin-3-ylcarbonyl hydrazide (1.0 equiv) is reacted with furan-2-ylmethyl isothiocyanate (1.2 equiv) in anhydrous ethanol at 60°C for 6 h. The intermediate thiourea derivative precipitates and is cyclized using 2 M NaOH at 80°C for 4 h to yield the triazole-thiol.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 60°C (condensation) |
| Cyclization Agent | 2 M NaOH |
| Yield | 70–75% |
Characterization Data :
-
Molecular Formula : C₁₃H₁₁N₅O₂S.
-
HRMS (ESI) : m/z calcd. for C₁₃H₁₁N₅O₂S [M+H]⁺: 326.0668; found: 326.0665.
Synthesis of N-(2-Methoxy-5-Methylphenyl)Chloroacetamide
Reaction of 2-Methoxy-5-Methylaniline with Chloroacetyl Chloride
2-Methoxy-5-methylaniline (1.0 equiv) is treated with chloroacetyl chloride (1.1 equiv) in dry dichloromethane (DCM) at 0°C, with triethylamine (1.5 equiv) as a base. The mixture is stirred for 2 h at room temperature, washed with water, and dried over Na₂SO₄.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → RT |
| Base | Triethylamine |
| Yield | 88–92% |
Characterization Data :
-
1H NMR (400 MHz, CDCl₃) : δ 7.95 (s, 1H, NH), 7.25 (d, J = 8.4 Hz, 1H, Ar-H), 6.85 (d, J = 8.4 Hz, 1H, Ar-H), 4.20 (s, 2H, CH₂Cl), 3.80 (s, 3H, OCH₃), 2.30 (s, 3H, CH₃).
Coupling of Triazole-Thiol with Chloroacetamide
The triazole-thiol (1.0 equiv) is dissolved in dry DMF, and potassium carbonate (2.0 equiv) is added. N-(2-Methoxy-5-methylphenyl)chloroacetamide (1.1 equiv) is introduced dropwise, and the reaction is stirred at 50°C for 8 h. The product is isolated via precipitation in ice-water and purified by column chromatography (SiO₂, ethyl acetate/hexane 1:1).
Reaction Optimization :
| Variable | Optimal Condition |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 50°C |
| Yield | 65–70% |
Characterization of Final Product :
-
Molecular Formula : C₂₆H₂₄N₅O₃S.
-
Melting Point : 178–180°C.
-
1H NMR (400 MHz, DMSO-d6) : δ 10.25 (s, 1H, NH), 8.70 (d, J = 4.8 Hz, 1H, Py-H), 8.40 (d, J = 7.6 Hz, 1H, Py-H), 7.80 (dd, J = 7.6, 4.8 Hz, 1H, Py-H), 7.30–6.90 (m, 6H, Ar-H), 5.10 (s, 2H, CH₂), 4.20 (s, 2H, SCH₂), 3.85 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃).
-
13C NMR (100 MHz, DMSO-d6) : δ 170.5 (C=O), 152.0 (Triazole-C), 148.5 (Py-C), 140.2 (Furan-C), 135.0–115.0 (Aromatic-C), 55.5 (OCH₃), 35.2 (SCH₂), 21.0 (CH₃).
Optimization and Scalability Considerations
Solvent and Base Screening for Coupling
Comparative studies in DMF, DMSO, and acetonitrile revealed DMF as the optimal solvent due to its high polarity and ability to dissolve both reactants. Potassium carbonate outperformed sodium hydroxide and triethylamine in minimizing side reactions.
Analytical and Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirmed >98% purity. Retention time: 12.4 min.
Stability Studies
The compound exhibited stability under ambient conditions for 6 months, with no degradation observed via TLC or NMR.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions can vary widely but often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits significant potential as an antimicrobial agent . Studies have indicated that derivatives of triazoles possess broad-spectrum antifungal and antibacterial properties. For example, compounds structurally similar to this one have been shown to inhibit the growth of various pathogenic fungi and bacteria by disrupting their cellular processes .
Additionally, there is emerging evidence supporting its role as a 5-lipoxygenase inhibitor , which is crucial in treating inflammatory diseases. Molecular docking studies suggest that this compound may effectively bind to the active site of 5-lipoxygenase, thus inhibiting leukotriene synthesis involved in asthma and other inflammatory conditions .
Agricultural Applications
Triazole derivatives are widely recognized for their use as fungicides in agriculture. The compound's structure suggests it may exhibit protective effects against fungal pathogens in crops, potentially reducing reliance on conventional fungicides and contributing to sustainable agricultural practices .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives demonstrated that compounds with similar functional groups exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at the pyridine position significantly enhanced activity against resistant strains .
Case Study 2: Anti-inflammatory Activity
In silico studies assessing the anti-inflammatory properties of triazole compounds revealed that specific substitutions on the triazole ring could lead to increased potency as 5-lipoxygenase inhibitors. This research highlights the importance of structural optimization in developing effective anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Key Observations:
Anti-Exudative Activity: Derivatives with electron-withdrawing groups (e.g., nitro, chlorine) or heterocycles (e.g., pyridin-3-yl) on the acetamide aryl ring exhibit enhanced activity.
Triazole Substituents: Pyridin-3-yl at the 5-position (target compound) may offer better hydrogen-bonding interactions compared to pyridin-4-yl (), which could affect target binding .
Physical Properties : Melting points for related compounds range from 207–217°C, influenced by polar groups (e.g., nitro, acetyl). The target compound’s methoxy and methyl groups likely contribute to moderate melting behavior, though specific data are unavailable .
Structure-Activity Relationship (SAR) Insights
- Aryl Acetamide Moieties : Substitution at the 2-position (e.g., methoxy) and 5-position (e.g., methyl) on the phenyl ring enhances anti-exudative effects by modulating electron density and steric effects .
- Heterocyclic Triazole Substituents : Pyridine and furan groups improve solubility and interaction with biological targets compared to purely aliphatic or aromatic substituents .
- Sulfur Linkage : The sulfanyl group (-S-) between the triazole and acetamide is critical for activity, as its removal or replacement (e.g., sulfonyl) diminishes efficacy .
Biological Activity
The compound 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 305.36 g/mol. The structure features a triazole ring, which is known for its pharmacological significance.
Antimicrobial Activity
Triazole derivatives are well-documented for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant activity against a range of pathogens:
- Antibacterial Activity : Studies have shown that triazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the one demonstrated minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 |
| Escherichia coli | 0.125 - 8 |
| Pseudomonas aeruginosa | 0.5 - 16 |
| Klebsiella pneumoniae | 1 - 32 |
Anticancer Activity
The anticancer potential of triazoles has also been explored extensively. The compound's structure allows it to interact with various biological targets involved in cancer progression:
- Mechanism of Action : Triazole derivatives can inhibit enzymes involved in nucleic acid synthesis and cell proliferation. For example, compounds with similar structures have shown activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant cytotoxicity .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 10 - 20 |
| HeLa | 5 - 15 |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, triazoles are recognized for their anti-inflammatory effects:
- Inflammatory Models : In vitro studies using lipopolysaccharide (LPS)-induced inflammation models have demonstrated that triazole derivatives can reduce pro-inflammatory cytokine production significantly . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
Several case studies highlight the efficacy of triazole-based compounds:
- Study on Antimicrobial Efficacy : A recent study evaluated a series of triazole derivatives against multi-drug resistant strains of bacteria. The results indicated that specific substitutions on the triazole ring enhanced antibacterial potency, particularly in compounds similar to our target compound .
- Anticancer Screening : Another study investigated the anticancer properties of various triazoles, demonstrating that structural modifications could lead to improved selectivity and efficacy against specific cancer cell lines .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including triazole ring formation, alkylation, and coupling. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction efficiency compared to ethanol, as they stabilize intermediates .
- Temperature : Reactions often require reflux (e.g., 80–100°C) to achieve >70% yield .
- Catalysts : KOH or pyridine is used for deprotonation and thiol activation during alkylation steps . Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization ensures >95% purity .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., furan protons at δ 6.3–7.4 ppm, triazole carbons at δ 150–160 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity (>98%) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 467.12) .
Q. What preliminary biological activities have been reported for this compound?
Initial studies highlight anti-exudative activity in rodent models (ED₅₀ = 25–50 mg/kg) and moderate antimicrobial effects against S. aureus (MIC = 32 µg/mL). Activity is attributed to the triazole-thioacetamide core and furan/pyridine substituents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?
- Substituent modification : Replace the furan-2-ylmethyl group with thiophene or chloro-phenyl groups to assess impact on target binding .
- Bioisosteric replacement : Substitute the pyridin-3-yl group with pyrazine or quinoline to enhance hydrophobicity and CNS penetration .
- Dose-response assays : Test derivatives in in vitro enzyme inhibition assays (e.g., COX-2 or MMP-9) to quantify potency improvements .
Q. How can researchers analyze and resolve contradictions in biological activity data across studies?
- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time to reduce variability .
- Meta-analysis : Compare IC₅₀ values from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends .
- Mechanistic studies : Use knock-out models or siRNA silencing to confirm target specificity if activity discrepancies arise .
Q. What computational methods are effective for predicting binding modes with biological targets?
- Molecular docking : AutoDock Vina or Glide can model interactions with enzymes (e.g., triazole binding to cytochrome P450 active sites) .
- MD simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes in physiological conditions .
- QSAR modeling : Use CoMFA/CoMSIA to correlate electronic (HOMO/LUMO) and steric parameters with activity data .
Q. What strategies mitigate instability issues during storage or biological assays?
- Light sensitivity : Store lyophilized samples in amber vials at -20°C to prevent photodegradation .
- pH-dependent hydrolysis : Buffer solutions (pH 6–7.4) maintain stability during in vitro assays .
- Lyophilization : Increases shelf life by reducing oxidative degradation .
Methodological Recommendations
- Synthetic optimization : Use Design of Experiments (DoE) to screen solvent/temperature combinations .
- Data validation : Cross-validate HPLC and NMR results with independent labs to ensure reproducibility .
- Target prioritization : Prioritize kinases or GPCRs for binding studies based on triazole-thioacetamide pharmacophore prevalence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
